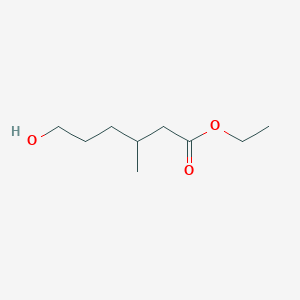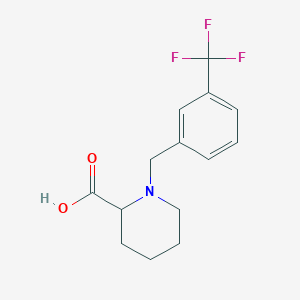![molecular formula C14H21ClN2O6 B12278065 N-[(2R,3R,4R,5R,6R)-2-(4-Aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide hydrochloride](/img/structure/B12278065.png)
N-[(2R,3R,4R,5R,6R)-2-(4-Aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside HCl is a chemical compound with potential antibacterial properties. It has garnered attention in the biomedical industry for its ability to inhibit the growth of various bacterial strains, notably those responsible for respiratory and urinary tract infections. The compound is recognized for its promising applications in the field of medicine and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside HCl involves the reaction of 4-aminophenyl with 2-acetamido-2-deoxy-a-D-galactopyranoside under specific conditions. The reaction typically requires the presence of hydrochloric acid to form the hydrochloride salt. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride form .
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside HCl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted phenyl derivatives. These products have various applications in chemical synthesis and research.
Applications De Recherche Scientifique
4-Aminophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside HCl has several scientific research applications, including:
Chemistry: Used as a reagent in synthetic chemistry for the preparation of various derivatives.
Biology: Studied for its role in inhibiting bacterial growth and its potential use as an antibacterial agent.
Medicine: Investigated for its potential therapeutic applications in treating bacterial infections.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Aminophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside HCl involves its interaction with bacterial cell walls, inhibiting their synthesis and leading to bacterial cell death. The compound targets specific enzymes involved in cell wall synthesis, disrupting the integrity of the bacterial cell wall and preventing bacterial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside: Used in carbohydrate research and has similar antibacterial properties.
Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside: Inhibits glycosylation and is used in cancer research.
Uniqueness
4-Aminophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside HCl is unique due to its specific structure, which allows it to effectively inhibit bacterial growth. Its hydrochloride form enhances its solubility and stability, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C14H21ClN2O6 |
|---|---|
Poids moléculaire |
348.78 g/mol |
Nom IUPAC |
N-[2-(4-aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C14H20N2O6.ClH/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9;/h2-5,10-14,17,19-20H,6,15H2,1H3,(H,16,18);1H |
Clé InChI |
BQRLCGHUXCBVAO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)N)CO)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


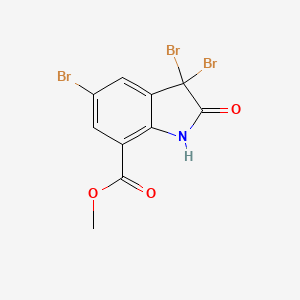
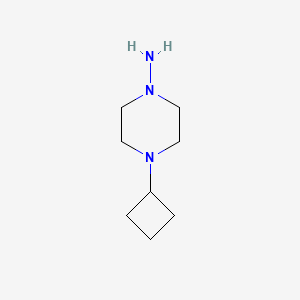
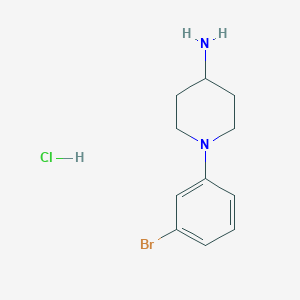
![2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12278004.png)

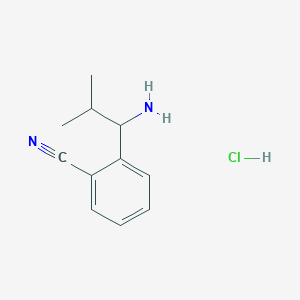
![4-[[4-(4-Fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride](/img/structure/B12278035.png)
![(1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile](/img/structure/B12278038.png)

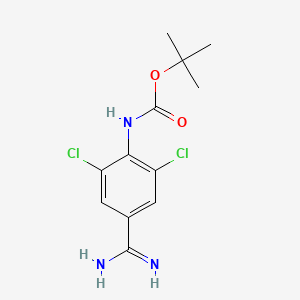

![3-cyclopropyl-N-[2-(4-fluorophenyl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B12278060.png)
